2-(1-Hydroxy-2-phenylethyl)phenol
Overview
Description
2-(1-Hydroxy-2-phenylethyl)phenol is a useful research compound. Its molecular formula is C14H14O2 and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Facile Synthesis Methodologies
One study highlighted a facile synthesis method for 2-(Phenylthio)phenols, which can be synthesized from simple phenols and aromatic halides using a copper(I)-catalyzed tandem transformation process. This process involves C-S coupling and C-H functionalization, demonstrating the compound's role in the synthesis of complex molecules through catalytic reactions (Runsheng Xu et al., 2010).
Catalytic Applications
Another study explored the catalytic oxotransfer activities of oxo molybdenum(vi) complexes of a new aminoalcohol phenolate ligand, which includes a derivative of 2-(1-Hydroxy-2-phenylethyl)phenol. These complexes demonstrated the ability to catalyze epoxidation and sulfoxidation reactions, indicating the compound's potential in catalytic applications (M. K. Hossain et al., 2017).
Polymer Chemistry
In the field of polymer chemistry, a novel photocrosslinkable prepolymer synthesized from p-[1-(p-hydroxyphenyl)-1-phenylethyl]phenol showcased applications in industrial processes due to its enhanced photocrosslinking characteristics compared to commercial prepolymers. This indicates the compound's utility in the development of new materials with desirable properties (D. Kumar & V. Jaikumar, 2015).
Material Science
Research in material science included the study of hydrogen bonds and their effects on the packing of phenol derivatives. Such studies are crucial for understanding molecular interactions in solid states and can guide the design of materials with specific structural and functional properties (N. Fridman, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Phenolic compounds, which include 2-(1-hydroxy-2-phenylethyl)phenol, are known to interact with a wide range of biological targets, including proteins and enzymes .
Mode of Action
Phenolic compounds are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the structure and function of the target molecules, thereby affecting their biological activity .
Biochemical Pathways
They are biosynthetically formed by way of either the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight and structure, can influence its pharmacokinetic properties .
Result of Action
Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s activity can be affected by factors such as pH, temperature, and the presence of other molecules in the environment . .
Biochemical Analysis
Biochemical Properties
Phenolic compounds are known to interact with various enzymes, proteins, and other biomolecules . They can participate in diverse chemical reactions due to their aromatic nature and the presence of hydroxyl groups
Metabolic Pathways
The metabolic pathways involving 2-(1-Hydroxy-2-phenylethyl)phenol are not well-characterized. Phenolic compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors
Properties
IUPAC Name |
2-(1-hydroxy-2-phenylethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,14-16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOCSCWMMZVDHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541941 | |
Record name | 2-(1-Hydroxy-2-phenylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40473-60-7 | |
Record name | 2-(1-Hydroxy-2-phenylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.